Sunobinop, also known by its developmental code names V117957 and IMB-115, is a novel small molecule currently under investigation for various therapeutic applications. It acts primarily as a selective partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptors. This compound has garnered attention for its potential use in treating conditions such as insomnia, alcohol use disorder, interstitial cystitis, and overactive bladder syndrome. As of October 2024, it is undergoing clinical trials to assess its safety and efficacy in humans .
The synthesis of sunobinop involves several chemical processes aimed at optimizing its pharmacological properties. While specific synthetic routes are proprietary, the general approach includes:
Technical details regarding the exact methods remain undisclosed in public literature but are crucial for large-scale production and formulation development .
The molecular structure of sunobinop is characterized by a complex arrangement that facilitates its interaction with NOP receptors. Key structural features include:
Sunobinop's interaction with biological systems involves several chemical reactions primarily centered around its binding to NOP receptors:
The mechanism of action of sunobinop revolves around its role as a partial agonist at the nociceptin receptor:
Data from preclinical studies indicate that NOP receptor activation may help mitigate withdrawal symptoms in alcohol use disorder models and improve sleep quality in patients with insomnia .
Sunobinop exhibits several notable physical and chemical properties:
Sunobinop's potential applications span several therapeutic areas:
The NOP receptor, cloned in the mid-1990s, is a class A G protein-coupled receptor (GPCR) sharing >70% transmembrane homology with classical opioid receptors (TM2, TM3, TM7) but distinct ligand selectivity [2] [4]. Its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), is a 17-amino-acid neuropeptide structurally resembling dynorphin A but with an N-terminal Phe-Gly-Gly-Phe motif instead of Tyr-Gly-Gly-Phe [2] [8]. NOP activation primarily couples to inhibitory Gαi/o proteins, triggering:
Unlike classical opioids, NOP receptors regulate RhoA/ROCK pathways influencing cytoskeletal dynamics, relevant to synaptic plasticity [8]. Crystallography reveals that agonist binding (e.g., N/OFQ) to the orthosteric site involves a critical salt bridge with D130³·³² in TM3—a residue conserved across opioid receptors [2] [4].
NOP receptors are widely expressed in CNS regions governing arousal, emotion, and nociception:
This distribution underpins therapeutic potential:
Sunobinop (IMB-115/V117957) emerged from rational drug design efforts to develop brain-penetrant NOP-selective agonists. Early NOP ligands like Ro 64-6198 showed promise but lacked receptor specificity. Sunobinop’s optimization focused on:
Table 1: Sunobinop Binding and Functional Activity at Human Receptors
Receptor | Binding Affinity (Ki, nM) | Functional Activity |
---|---|---|
NOP | 3.3 ± 0.4 | Partial agonist (EC50: 4.03 nM; Emax: 47.8%) |
MOR | >1,000 | No activation |
KOR | >1,000 | Antagonist |
DOR | ~500 | Weak partial agonist |
Data derived from in vitro assays using transfected cells [3] [6].
Sunobinop competitively displaces [³H]-NOP-1A in rat brain sections (IC50 = 7.7 nM) and achieves >74% hypothalamic receptor occupancy in vivo [3]. Its 435.57 g/mol molecular weight and carboxylic acid moiety facilitate renal excretion without hepatic metabolism [5] [6].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3